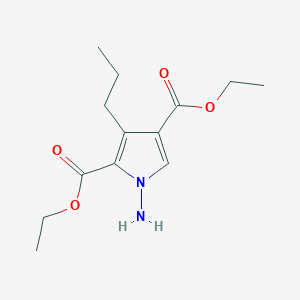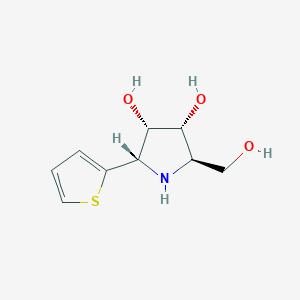
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a thiophen-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiophen-2-yl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrolidine ring or the thiophen-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrrolidine ring or thiophen-2-yl group.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the development of advanced materials and chemical products.
作用机制
The mechanism of action of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in specific biological outcomes.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(phenyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(furan-2-yl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(pyridin-2-yl)pyrrolidine-3,4-diol
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol stands out due to the presence of the thiophen-2-yl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These characteristics make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7-,8-,9+/m1/s1 |
InChI 键 |
VKZYFNKRQWKPFI-YYNOVJQHSA-N |
手性 SMILES |
C1=CSC(=C1)[C@@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
规范 SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


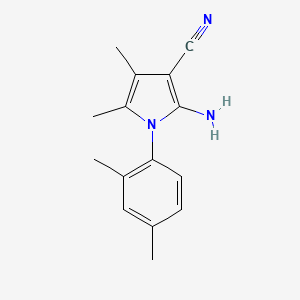
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

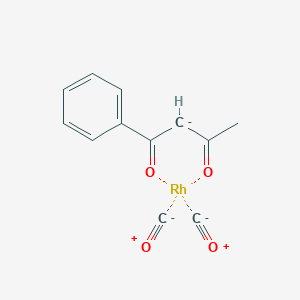

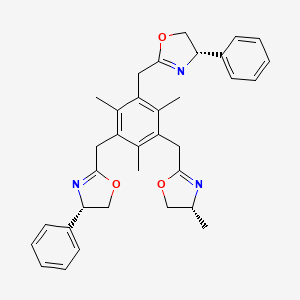

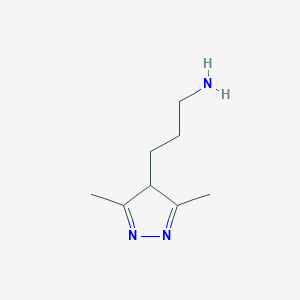
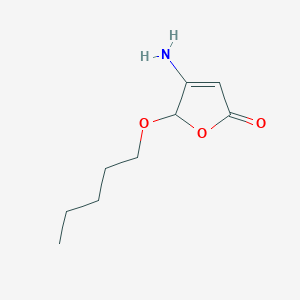
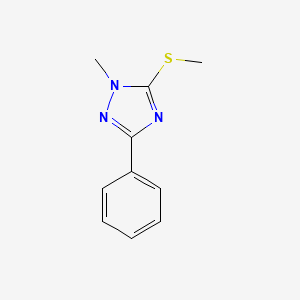
![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
